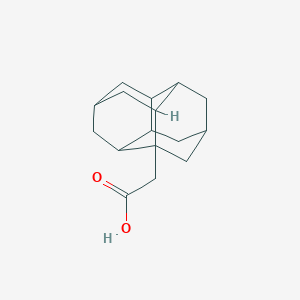![molecular formula C9H17O5P B14269679 Bis[(oxiran-2-yl)methyl] propylphosphonate CAS No. 134979-05-8](/img/structure/B14269679.png)
Bis[(oxiran-2-yl)methyl] propylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(oxiran-2-yl)methyl] propylphosphonate is a chemical compound with the molecular formula C14H14O6 It is known for its unique structure, which includes two oxirane (epoxy) groups and a propylphosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(oxiran-2-yl)methyl] propylphosphonate typically involves the reaction of epichlorohydrin with a phosphonate ester. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(oxiran-2-yl)methyl] propylphosphonate undergoes various types of chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted products with various functional groups.
Aplicaciones Científicas De Investigación
Bis[(oxiran-2-yl)methyl] propylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and resins with enhanced properties.
Mecanismo De Acción
The mechanism of action of Bis[(oxiran-2-yl)methyl] propylphosphonate involves the reactivity of its oxirane rings. These rings can open up and react with various nucleophiles, leading to the formation of new chemical bonds. The propylphosphonate group can also participate in reactions, adding to the compound’s versatility. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but with different functional groups.
Bisphenol F diglycidyl ether: Another epoxy compound with distinct properties.
Epichlorohydrin: A precursor in the synthesis of various epoxy compounds.
Uniqueness
Bis[(oxiran-2-yl)methyl] propylphosphonate is unique due to the presence of both oxirane and phosphonate groups. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
134979-05-8 |
|---|---|
Fórmula molecular |
C9H17O5P |
Peso molecular |
236.20 g/mol |
Nombre IUPAC |
2-[[oxiran-2-ylmethoxy(propyl)phosphoryl]oxymethyl]oxirane |
InChI |
InChI=1S/C9H17O5P/c1-2-3-15(10,13-6-8-4-11-8)14-7-9-5-12-9/h8-9H,2-7H2,1H3 |
Clave InChI |
BBMRRJMOHHHXJB-UHFFFAOYSA-N |
SMILES canónico |
CCCP(=O)(OCC1CO1)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


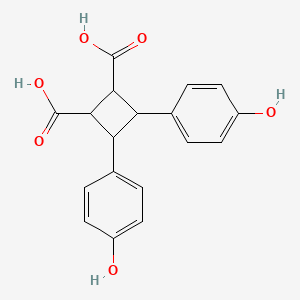
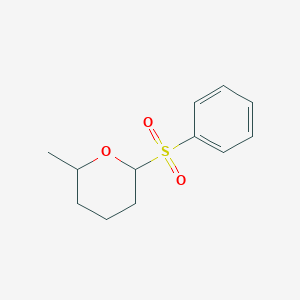
![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)
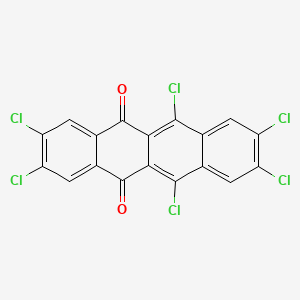
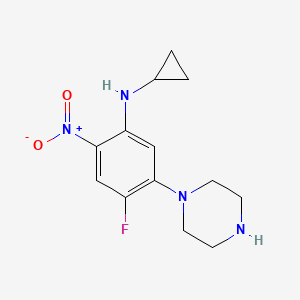
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
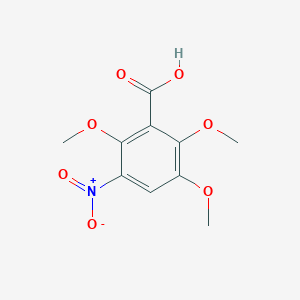
oxophosphanium](/img/structure/B14269673.png)

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
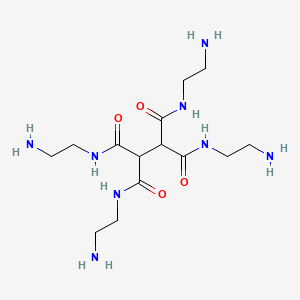
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
